molecular formula C13H16FNO3 B3105837 benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1554141-63-7

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3105837
CAS No.: 1554141-63-7
M. Wt: 253.27
InChI Key: RKRKELORNFODMN-VXGBXAGGSA-N
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Description

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a unique structure that includes a piperidine ring substituted with a fluoro and hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with appropriate reagents to introduce the fluoro and hydroxyl groups. One common method involves the use of fluoroalkylating agents and hydroxylating agents under controlled conditions to achieve the desired substitution on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in various substituted piperidine derivatives .

Scientific Research Applications

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both fluoro and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

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